3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine-4-thiol
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Overview
Description
3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine-4-thiol is a high-purity compound with a molecular formula of C10H13BrN2O2S2 and a molecular weight of 337.3 g/mol . This compound is known for its unique chemical properties, making it a valuable asset in various research fields.
Preparation Methods
The synthesis of 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine-4-thiol involves several steps. One common method includes the bromination of 5-(piperidin-1-ylsulfonyl)pyridine-4-thiol using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. Industrial production methods may involve large-scale bromination reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine-4-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Scientific Research Applications
3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine-4-thiol has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: The compound is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine-4-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine-4-thiol can be compared with other similar compounds, such as:
3-(Piperidin-1-ylsulfonyl)pyridine: This compound lacks the bromine atom, which may affect its reactivity and applications.
3-Bromo-5-(4-(pyrrolidin-1-yl)piperidin-1-ylsulfonyl)pyridine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various research and industrial applications.
Properties
Molecular Formula |
C10H13BrN2O2S2 |
---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
3-bromo-5-piperidin-1-ylsulfonyl-1H-pyridine-4-thione |
InChI |
InChI=1S/C10H13BrN2O2S2/c11-8-6-12-7-9(10(8)16)17(14,15)13-4-2-1-3-5-13/h6-7H,1-5H2,(H,12,16) |
InChI Key |
XPSSAEBALVVFKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CNC=C(C2=S)Br |
Origin of Product |
United States |
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